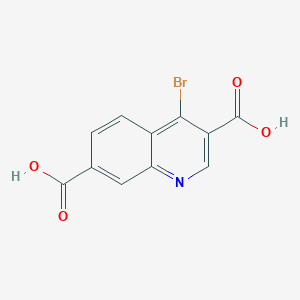![molecular formula C36H62O7SSi2 B11833412 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 913258-17-0](/img/structure/B11833412.png)
1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo[222]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Introduction: Addition of functional groups such as phenylsulfonyl and triethylsilyl groups under specific reaction conditions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
2,6,7-Trioxabicyclo[22
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxabicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentyl Derivatives: Compounds with a cyclopentyl core and various substituents.
Phenylsulfonyl Compounds: Compounds containing the phenylsulfonyl group, which may have similar chemical properties.
Uniqueness
What sets 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- apart from similar compounds is its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
913258-17-0 |
|---|---|
Molecular Formula |
C36H62O7SSi2 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
[(1R,2R,3R,4S)-2-(benzenesulfonylmethyl)-3-[(Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)hex-2-enyl]-4-triethylsilyloxycyclopentyl]oxy-triethylsilane |
InChI |
InChI=1S/C36H62O7SSi2/c1-8-45(9-2,10-3)42-33-25-34(43-46(11-4,12-5)13-6)32(26-44(37,38)30-21-17-16-18-22-30)31(33)23-19-14-15-20-24-36-39-27-35(7,28-40-36)29-41-36/h14,16-19,21-22,31-34H,8-13,15,20,23-29H2,1-7H3/b19-14-/t31-,32-,33+,34-,35?,36?/m1/s1 |
InChI Key |
FXUAOCJGSHZLLB-BYUORFCVSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CC=CCCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)
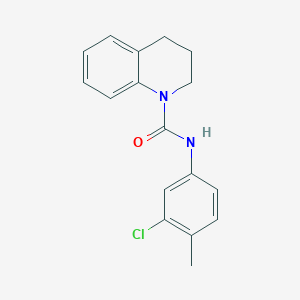
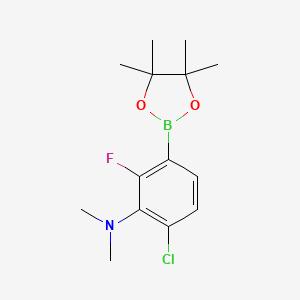


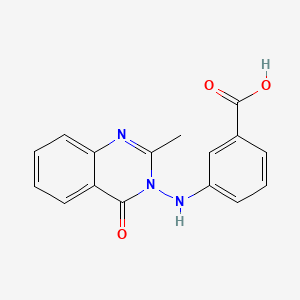

![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)

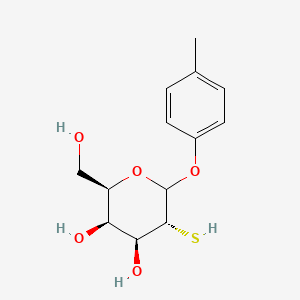

![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)
